molecular formula C17H28N2O3S B2496329 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953142-75-1

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2496329
CAS No.: 953142-75-1
M. Wt: 340.48
InChI Key: MAXJVEOMXSNVKH-UHFFFAOYSA-N
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Description

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the following steps:

  • Preparation of 1-(2-methoxyethyl)piperidin-4-yl)methylamine: : This involves the reaction of 2-methoxyethanol with piperidine under suitable conditions to form the piperidine derivative.

  • N-alkylation: : The piperidine derivative is then alkylated with ethylbenzenesulfonyl chloride to introduce the ethyl group.

  • Purification: : The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Various substituted sulfonamides.

Scientific Research Applications

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be explored for its therapeutic properties, particularly in the treatment of diseases.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can be compared to other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole. While these compounds share the sulfonamide group, they differ in their substituents and overall structure, leading to different biological activities and applications.

Similar Compounds

  • Sulfanilamide: : Used as an antibacterial agent.

  • Sulfamethoxazole: : Used in combination with other drugs for the treatment of bacterial infections.

  • Sulfonylureas: : Used in the treatment of diabetes.

Properties

IUPAC Name

4-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-3-15-4-6-17(7-5-15)23(20,21)18-14-16-8-10-19(11-9-16)12-13-22-2/h4-7,16,18H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXJVEOMXSNVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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